molecular formula C24H28F2N4O2 B4028973 1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione

1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B4028973
M. Wt: 442.5 g/mol
InChI Key: AWNQHBCIWHVUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperazine rings, each substituted with a 2-fluorophenyl group, connected by a butane-1,4-dione linker. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione typically involves the following steps:

    Formation of the Piperazine Rings: The piperazine rings can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution with 2-Fluorophenyl Groups: The piperazine rings are then substituted with 2-fluorophenyl groups through nucleophilic substitution reactions.

    Linking with Butane-1,4-dione: The final step involves the linking of the substituted piperazine rings with a butane-1,4-dione linker. This can be achieved through a condensation reaction, where the carbonyl groups of the butane-1,4-dione react with the amine groups of the piperazine rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, halogenated reagents

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atoms

Scientific Research Applications

1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of the 2-fluorophenyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1,4-Bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and linkers, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1,4-bis[4-(2-fluorophenyl)piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N4O2/c25-19-5-1-3-7-21(19)27-11-15-29(16-12-27)23(31)9-10-24(32)30-17-13-28(14-18-30)22-8-4-2-6-20(22)26/h1-8H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNQHBCIWHVUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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